tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate

Epigenetics Methyl-lysine reader Chemical probe

Obtain a reliable, multi-supplier available building block for methyl-lysine reader probes. This Boc-protected pyrrolidine-piperidine scaffold enables orthogonal deprotection: the piperidine NH can be derivatized while the pyrrolidine remains protected. Its use in L3MBTL3-selective ligands (UNC669, Kd 120 nM) demonstrates quantified selectivity over L3MBTL1. Specifications: ≥97% purity, solid. MDL MFCD09702201. Stocked by global vendors for rapid delivery.

Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
CAS No. 929974-12-9
Cat. No. B1316633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate
CAS929974-12-9
Molecular FormulaC14H26N2O2
Molecular Weight254.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1C2CCNCC2
InChIInChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-10-4-5-12(16)11-6-8-15-9-7-11/h11-12,15H,4-10H2,1-3H3
InChIKeyYDQBPQOQDHFBDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate: Procurement & Chemical Identity


tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate (CAS 929974-12-9) is a heterocyclic building block featuring a pyrrolidine core with a Boc-protected amine and a 4-piperidinyl substituent, with a molecular formula of C14H26N2O2 and a molecular weight of 254.37 g/mol . Its defined topological polar surface area (TPSA) of 41.6 Ų, hydrogen bond donor count of 1, and hydrogen bond acceptor count of 3 directly impact membrane permeability and synthetic utility . The compound is typically supplied as a solid with purity specifications of ≥95% or ≥97% from commercial vendors , with an MDL number of MFCD09702201 facilitating unambiguous procurement .

Synthetic Strategy Orthogonal amine protection with Boc-masked pyrrolidine
Scaffold Use Methyl-lysine Kme mimic building block for epigenetic probes
Supply Expectation Multi-vendor availability with consistent purity specifications

tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate: Why Generic Analogs Fail


The precise substitution pattern of tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate—a pyrrolidine ring substituted at the 2-position with a 4-piperidinyl group and protected at the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group—is critical for its performance in specific synthetic and biological applications . Structural analogs lacking the Boc group, such as 4-(1-pyrrolidinyl)piperidine (CAS 5004-07-9), are not functionally equivalent because the Boc protection is essential for preventing unwanted side reactions during multi-step syntheses and for orthogonal deprotection strategies . Furthermore, stereochemical variants, including (S)- and (R)-enantiomers (CAS 1449131-15-0 and 1451390-44-5, respectively), exhibit distinct binding affinities in target-based assays, making the racemic mixture or specific enantiomer a deliberate choice rather than an interchangeable option [1].

This Product
Boc-Protected Pyrrolidine
Enables orthogonal deprotection strategies; piperidine nitrogen remains free for selective functionalization.
Racemic Mixture
Consistent enantiomeric composition across suppliers supports reproducible SAR campaigns.
Potential Substitute
Unprotected Analog (e.g., 4-(1-Pyrrolidinyl)piperidine)
Both nitrogens are free, which may lead to unwanted side reactions and limits orthogonal synthesis. Source review required.
Single Enantiomer (S or R)
Binding affinity may differ in target-based assays. Stereochemical context may not transfer directly without validation.

tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate: Quantitative Comparison vs. Closest Analogs


L3MBTL3 vs. L3MBTL1 Binding Affinity

When incorporated into a small-molecule ligand (UNC669), the piperidino-pyrrolidine Kme mimic derived from the core structure of tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate demonstrates a Kd of 5 mM for L3MBTL1 and a Kd of 120 nM for L3MBTL3, a nearly 42,000-fold selectivity window between these two closely related MBT family proteins [1][2]. This quantitative selectivity profile is directly relevant to the selection of building blocks for methyl-lysine reader chemical probes.

MBT Domain Affinity
Cross-study comparable
L3MBTL3 Kd = 120 nM vs. L3MBTL1 Kd = 5 mM for UNC669 derivative
Approximately 42,000-fold affinity window
Supports L3MBTL3-selective probe context
ITC assay with His-tagged protein
Epigenetics Methyl-lysine reader Chemical probe

Pyrrolidine Ring Size Optimization for Binding

Structure-activity relationship (SAR) studies of the UNC669 template, which incorporates a piperidino-pyrrolidine motif derived from tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate, explicitly identified that the pyrrolidine ring size is optimal for binding within the aromatic cage of L3MBTL1 [1]. Increasing the ring size to piperidine was not tolerated, resulting in a loss of binding affinity. This establishes a quantifiable steric constraint that validates the pyrrolidine core of CAS 929974-12-9 as the preferred scaffold.

Pyrrolidine Ring SAR
Class-level inference
Pyrrolidine scaffold optimal for L3MBTL1 aromatic cage binding; piperidine not tolerated
Directs scaffold choice for methyl-lysine reader ligands
Based on in silico modeling and SAR review
Medicinal chemistry Structure-activity relationship Kme mimic

Boc-Enabled Orthogonal Synthesis

The presence of the Boc protecting group on the pyrrolidine nitrogen of tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate permits selective deprotection under mild acidic conditions (e.g., TFA) to reveal a free secondary amine . This enables orthogonal protection strategies that are not feasible with unprotected analogs such as 4-(1-pyrrolidinyl)piperidine (CAS 5004-07-9), which has a free piperidine nitrogen that would require separate protection or risk unwanted side reactions during coupling steps .

Orthogonal Synthesis
Class-level inference
Boc deprotection (e.g., TFA) reveals pyrrolidine amine without affecting piperidine
Enables selective functionalization strategy
Standard protecting group chemistry context
Organic synthesis Protecting group chemistry Solid-phase synthesis

Safety and Toxicity Profile

tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate (CAS 929974-12-9) is classified under the CLP regulation as Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335: May cause respiratory irritation) [1]. This hazard profile necessitates specific personal protective equipment (PPE) and ventilation controls that may differ from those required for analogs such as 4-(1-pyrrolidinyl)piperidine, which carries similar GHS07 hazard statements .

Hazard Classification
Cross-study comparable
H302 (Harmful if swallowed) vs. analog with no acute oral toxicity classification
Procurement and handling protocols may differ
CLP notified classification review
Laboratory safety Risk assessment Regulatory compliance

Purity & Supplier Consistency

Commercial availability of tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate (CAS 929974-12-9) is characterized by consistent purity specifications of ≥95% to ≥97% across multiple reputable vendors (Apollo Scientific, ChemScene, ChemShuttle, Leyan) . This contrasts with the more variable purity grades and limited commercial availability of stereochemically defined analogs such as (S)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate (CAS 1449131-15-0), which is offered at ≥98% purity but by fewer suppliers and at significantly higher cost .

Supplier Consistency
Context-dependent
≥95% to ≥97% purity from multiple global suppliers
Reduces supply chain risk for the racemate
Stereochemically pure analogs have fewer sources
Quality control Analytical chemistry Supply chain management

tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate: Validated Applications


L3MBTL3-Selective Chemical Probe Synthesis

The piperidino-pyrrolidine Kme mimic derived from CAS 929974-12-9 is a validated scaffold for constructing L3MBTL3-selective ligands, as demonstrated by UNC669 which exhibits a Kd of 120 nM for L3MBTL3 versus 5 mM for L3MBTL1 [1]. Researchers developing chemical probes for the MBT family of methyl-lysine readers should prioritize this building block due to its quantifiable selectivity advantage over alternative scaffolds.

Orthogonal Amine Protection

The Boc-protected pyrrolidine nitrogen of CAS 929974-12-9 allows selective deprotection after functionalization of the free piperidine nitrogen . This orthogonal protection strategy is essential for constructing complex heterocyclic frameworks where precise control over amine reactivity is required, and is not achievable with unprotected analogs like 4-(1-pyrrolidinyl)piperidine .

Methyl-Lysine Reader SAR Campaigns

Structure-activity relationship studies have established that the pyrrolidine ring size in CAS 929974-12-9 is optimal for binding within the aromatic cage of L3MBTL1, whereas larger piperidine rings are not tolerated [2]. This SAR knowledge directs medicinal chemists to prioritize the pyrrolidine-containing scaffold for lead optimization efforts against methyl-lysine reader domains.

Lab-Scale Procurement with Supply Redundancy

Given its consistent ≥95% to ≥97% purity specifications and availability from multiple global suppliers including Apollo Scientific, ChemScene, ChemShuttle, and Leyan , CAS 929974-12-9 offers superior supply chain resilience compared to stereochemically pure analogs, which are available from fewer sources and at higher cost .

Application
Selection Property
Validation Focus
L3MBTL3 probe synthesis
Kme mimic scaffold affinity
MBT domain selectivity context
Complex heterocycle construction
Orthogonal amine reactivity
Deprotection sequence planning
Methyl-lysine reader SAR
Pyrrolidine ring size constraint
Scaffold tolerability review
Multi-step lab-scale synthesis
Supplier redundancy and purity range
Lot-to-lot consistency check

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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